Cas no 136577-05-4 (Ac-D-Ala-D-Lactic Acid)

Ac-D-Ala-D-Lactic Acid 化学的及び物理的性質
名前と識別子
-
- D-Alanine, N-acetyl-,(1R)-1-carboxyethyl ester
- AC-D-ALANINE-D-LACTIC ACID
- AC-D-ALA-D-LACTIC ACID
- (2R)-2-[(2R)-2-acetamidopropanoyl]oxypropanoic Acid
- (R)-2-((R)-2-acetamidopropanoyloxy)propanoic acid
- D-Alanine,N-acetyl-,(1R)-1-carboxyethyl ester
- Ac-D-Ala-D-Lac-OH
- 136577-05-4
- Ac-D-Ala-D-Lactic Acid
-
- インチ: InChI=1S/C8H13NO5/c1-4(9-6(3)10)8(13)14-5(2)7(11)12/h4-5H,1-3H3,(H,9,10)(H,11,12)/t4-,5-/m1/s1
- InChIKey: FIQRMBHOTDMNOQ-RFZPGFLSSA-N
- SMILES: C[C@@H](NC(C)=O)C(O[C@@H](C(O)=O)C)=O
計算された属性
- 精确分子量: 203.07937252g/mol
- 同位素质量: 203.07937252g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 14
- 回転可能化学結合数: 6
- 複雑さ: 250
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.1
- トポロジー分子極性表面積: 92.7Ų
じっけんとくせい
- PSA: 92.70000
- LogP: -0.08180
Ac-D-Ala-D-Lactic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | A786570-1mg |
Ac-D-Ala-D-Lactic Acid |
136577-05-4 | 1mg |
$ 65.00 | 2022-06-07 | ||
TRC | A786570-5mg |
Ac-D-Ala-D-Lactic Acid |
136577-05-4 | 5mg |
$ 115.00 | 2022-06-07 |
Ac-D-Ala-D-Lactic Acid 関連文献
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
-
Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
Ac-D-Ala-D-Lactic Acidに関する追加情報
Recent Advances in the Study of Ac-D-Ala-D-Lactic Acid (CAS: 136577-05-4) in Chemical Biology and Pharmaceutical Research
Ac-D-Ala-D-Lactic Acid (CAS: 136577-05-4) is a synthetic peptide derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound, characterized by its D-alanine and D-lactic acid residues, has been extensively studied for its role in modulating bacterial cell wall synthesis and its implications in antibiotic resistance. Recent studies have further elucidated its mechanisms of action, paving the way for novel therapeutic strategies.
One of the most notable applications of Ac-D-Ala-D-Lactic Acid is its involvement in the study of vancomycin resistance. Vancomycin, a glycopeptide antibiotic, targets the D-alanyl-D-alanine terminus of bacterial cell wall precursors. However, resistant strains, such as vancomycin-resistant enterococci (VRE), have evolved to produce peptidoglycan precursors ending in D-alanyl-D-lactate, to which vancomycin binds with reduced affinity. Ac-D-Ala-D-Lactic Acid serves as a critical tool in understanding this resistance mechanism, enabling researchers to design inhibitors that can overcome bacterial resistance.
Recent research has focused on the synthesis and optimization of Ac-D-Ala-D-Lactic Acid derivatives to enhance their binding affinity and specificity. Advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography have been employed to study the molecular interactions between these derivatives and their biological targets. These studies have revealed key structural insights that could inform the development of next-generation antibiotics.
In addition to its role in antibiotic research, Ac-D-Ala-D-Lactic Acid has shown promise in other therapeutic areas. For instance, its structural similarity to natural peptidoglycan precursors has made it a valuable probe for studying enzymes involved in bacterial cell wall biosynthesis. Furthermore, recent investigations have explored its potential as a scaffold for the development of immunomodulatory agents, highlighting its versatility in drug discovery.
The pharmaceutical industry has also taken an interest in Ac-D-Ala-D-Lactic Acid as a potential lead compound for drug development. Several patents have been filed in recent years, covering its use in various therapeutic contexts. These patents underscore the growing recognition of its clinical potential and the need for further research to fully exploit its benefits.
Despite these advancements, challenges remain in the large-scale synthesis and clinical translation of Ac-D-Ala-D-Lactic Acid-based therapeutics. Issues such as stability, bioavailability, and toxicity need to be addressed to ensure their successful development. Ongoing research is focused on overcoming these hurdles through innovative synthetic approaches and formulation strategies.
In conclusion, Ac-D-Ala-D-Lactic Acid (CAS: 136577-05-4) represents a pivotal compound in the intersection of chemical biology and pharmaceutical research. Its unique properties and diverse applications make it a valuable tool for understanding bacterial resistance mechanisms and developing novel therapeutics. Continued research in this area holds great promise for addressing some of the most pressing challenges in modern medicine, particularly in the fight against antibiotic-resistant pathogens.
136577-05-4 (Ac-D-Ala-D-Lactic Acid) Related Products
- 1556927-65-1(3-amino-1-(1,3-thiazol-2-yl)methyl-1,4-dihydropyridin-4-one)
- 470694-98-5(1-(4-tert-butylcyclohexyl)oxy-3-4-(2-hydroxyethyl)piperazin-1-ylpropan-2-ol dihydrochloride)
- 1784304-63-7(2-(4-Bromo-3,5-dimethylphenyl)acetic acid)
- 2171792-82-6(tert-butyl 3-amino(cyclohexyl)methyl-3-hydroxypyrrolidine-1-carboxylate)
- 2411195-76-9(2-Chloro-N-(5-methyl-2-oxo-1-phenylpyrrolidin-3-yl)propanamide)
- 2228918-53-2(1-(3-phenyl-1H-pyrazol-4-yl)methylcyclopropan-1-ol)
- 946319-29-5(N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide)
- 1073477-67-4(1,1,1,7,7,7-hexafluoroheptan-4-amine)
- 2228814-04-6(5-(trifluoromethyl)pyridin-2-ylmethyl sulfamate)
- 1804794-95-3(2-Methoxy-5-nitro-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)




